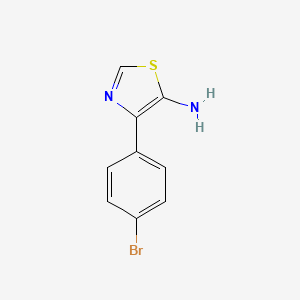

4-(4-Bromophenyl)-1,3-thiazol-5-amine

Description

Overview of Thiazole (B1198619) Heterocycles in Academic Research

Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. researchgate.net This fundamental structure is a key component in a multitude of natural and synthetic compounds, making it a subject of intense study.

The exploration of thiazole chemistry dates back to the late 19th century. nii.ac.jp The pioneering work of chemists like Hantzsch and Hofmann laid the foundational groundwork for the synthesis of this heterocyclic system. wikipedia.org The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a prominent method for creating a wide variety of thiazole derivatives. researchgate.net Over the years, the field has expanded significantly, with contributions from researchers like Bogert and co-workers and the establishment of the thiazole ring's importance in cyanine (B1664457) dyes by Mills, which are crucial as photographic sensitizers. organic-chemistry.org This historical development has paved the way for the discovery of the thiazole moiety in essential biomolecules like vitamin B1 (thiamine) and in numerous commercially significant pharmaceuticals. researchgate.netorganic-chemistry.org

Thiazoles are classified as aromatic compounds due to the delocalization of pi-electrons within the five-membered ring, a property that imparts significant stability. nii.ac.jpnih.gov This aromatic character is more pronounced than in the analogous oxazole (B20620) structures. researchgate.net The aromaticity is evident in experimental data, such as the ¹H NMR chemical shifts of the ring protons, which indicate a strong diamagnetic ring current. researchgate.net

The electronic properties of the thiazole ring are dictated by the presence of the electronegative nitrogen and sulfur atoms. The nitrogen atom can act as a base, although it is less basic than pyridine (B92270) due to the electron-withdrawing influence of the sulfur atom. nii.ac.jp Theoretical calculations of pi-electron density show that the C5 position is the most likely site for electrophilic substitution, while the proton at the C2 position is acidic and susceptible to deprotonation, making it a key site for reactivity. researchgate.netnih.gov

The thiazole scaffold offers remarkable structural versatility, allowing for modification at its various positions (C2, C4, and C5). This adaptability is a primary reason for its prevalence in drug discovery and materials science. A wide array of synthetic methods, including the Hantzsch, Cook-Heilbron, and Herz syntheses, provide access to diverse substitution patterns. researchgate.netnih.gov The ring can participate in numerous chemical reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and oxidations. nih.gov This chemical reactivity enables chemists to generate extensive libraries of thiazole derivatives, each with potentially unique physical, chemical, and biological properties. nih.gov

Specific Research Focus: 4-(4-Bromophenyl)-1,3-thiazol-5-amine

Within the vast family of thiazole derivatives lies the specific compound this compound. This molecule combines the thiazole core with a bromophenyl group at the 4-position and an amine group at the 5-position, creating a distinct chemical entity.

While the thiazole family is broadly studied, research has often concentrated on specific isomers due to synthetic accessibility. For instance, 2-aminothiazoles are readily prepared via the Hantzsch synthesis. However, the synthesis of 5-aminothiazoles, such as the title compound, requires different synthetic strategies. Methodologies like the [4+1]-cycloaddition of isocyanides have been developed to produce aminothiazole libraries, and specific methods for synthesizing N-arylamino groups at the 5-position of a thiazole ring have also been reported. This places this compound in a less commonly explored, yet synthetically accessible, subclass of thiazole derivatives. Its existence is documented in chemical supplier databases, confirming its status as a known, tangible compound.

Below are the key chemical properties of this compound.

Chemical Identity of this compound| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂S |

| Molecular Weight | 255.13 g/mol |

| CAS Number | 1247184-71-9 |

| Canonical SMILES | NC1=C(C2=CC=C(Br)C=C2)N=CS1 |

The motivation to investigate frameworks like this compound in chemical research stems from the recognized influence of its constituent parts. The thiazole ring itself is a "privileged scaffold" found in many biologically active molecules. The strategic placement of substituents can fine-tune the molecule's properties.

The bromophenyl group at the 4-position is of particular interest for several reasons. The bromine atom is an electron-withdrawing group, which can significantly alter the electronic distribution within the thiazole ring, thereby influencing its reactivity and potential interactions with biological targets. Furthermore, the bromine atom serves as a useful synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of more complex molecules. The "para" substitution pattern on the phenyl ring is a common feature in medicinal chemistry to probe for specific interactions in protein binding pockets.

The amine group is a critical functional group in medicinal chemistry. Its basicity and ability to form hydrogen bonds make it a key pharmacophoric element that can engage in crucial interactions with biological macromolecules like enzymes and receptors. The position of the amine group on the thiazole ring is crucial; the 5-amino substitution pattern, as seen in the title compound, offers a different vector for these interactions compared to the more extensively studied 2-amino isomers. This structural difference can lead to novel biological activities or improved selectivity for specific targets.

In essence, the combination of a thiazole core, a bromophenyl substituent, and a 5-amino group creates a molecule with significant potential for exploration in fields such as medicinal chemistry and materials science. While detailed research on this compound is not as prevalent in the scientific literature as for its 2-amino counterpart, the underlying chemical rationale for its investigation is robust and grounded in the established principles of heterocyclic and medicinal chemistry.

Overview of Existing Literature Pertaintaining to 4-Aryl-1,3-thiazol-5-amines and Analogues

The existing body of scientific literature extensively covers the synthesis and biological evaluation of 4-aryl-thiazole amines and their analogues. Research has demonstrated that these compounds possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the thiazole scaffold allows for structural modifications that can tune its biological activity. tandfonline.com

Anticancer Research:

A significant area of investigation for thiazole derivatives has been in oncology. A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for its anticancer activity against the MCF7 human breast adenocarcinoma cell line. nih.gov One particular compound from this series demonstrated notable activity when compared to the standard drug, 5-fluorouracil. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the aryl rings are crucial for cytotoxic effects. nih.gov For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were developed as tubulin inhibitors, which disrupt microtubule dynamics and arrest cell division in cancer cells. nih.gov The most potent compound in that study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, showed significant antiproliferative activity against three human cancer cell lines. nih.gov Furthermore, related heterocyclic systems, such as 5-aryl-1,3,4-thiadiazoles, have also been investigated as anticancer agents, with some derivatives showing high selective cytotoxicity towards cancerous cells over normal cells. nih.govmdpi.com

| Compound Class | Cancer Cell Line | Research Finding |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast Adenocarcinoma) | A specific derivative (compound p2) exhibited anticancer activity comparable to the reference drug, 5-fluorouracil, with an IC50 value of 10.5 μM. nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | SGC-7901, A549, HeLa | The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was the most potent, with IC50 values between 0.36 and 0.86 μM. It acts as a tubulin polymerization inhibitor. nih.gov |

| 5-Aryl-1,3,4-thiadiazole derivatives | MCF-7 (Breast), HepG2 (Liver) | Compounds displayed a wide range of anticancer activity, with some derivatives showing stronger cytotoxicity than the standard drug 5-FU. nih.gov |

Antimicrobial Activity:

The thiazole nucleus is a key component in many antimicrobial agents. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have revealed promising antimicrobial potential. nih.gov The synthesis of these compounds often starts from p-bromoacetophenone and thiourea (B124793) to create the core 4-(4-bromophenyl) thiazol-2-amine intermediate, which is then further modified. nih.govmdpi.com Several derivatives from these studies exhibited significant antibacterial and antifungal activity, comparable to standard drugs like norfloxacin (B1679917) and fluconazole (B54011). nih.gov The presence of an electron-withdrawing group, such as bromine, on the phenyl ring has been noted as being essential for this antimicrobial activity. mdpi.com Research has also shown that Schiff bases derived from 4-(4-bromophenyl) thiazol-2-amine are effective against bacteria such as S. aureus and E. coli. researchgate.net

| Compound / Derivative | Target Microbe | Key Finding |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6) | Bacteria and Fungi | Exhibited promising antimicrobial activity comparable to standard drugs norfloxacin (antibacterial) and fluconazole (antifungal). nih.gov |

| Substituted phenylthiazol-2-amine derivatives | Bacteria | Showed potential antimicrobial activity comparable to norfloxacin. The electron-withdrawing bromine group was identified as important for the activity. mdpi.com |

| Schiff base of 4-(4-bromophenyl) thiazol-2-amine | S. aureus, E. coli | The derivative demonstrated good activity against the tested bacterial strains. researchgate.net |

Anti-inflammatory Properties:

Derivatives of 4-aryl-1,3-thiazole-2-amine have been examined for their anti-inflammatory effects. One study focused on their ability to act as direct inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation. nih.govresearchgate.net This research identified N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a potent 5-LOX inhibitor, highlighting the potential of this chemical class in treating inflammation-related diseases. nih.gov The thiazole scaffold is recognized for its role in developing anti-inflammatory agents, with various derivatives being explored as inhibitors of cyclooxygenase (COX) enzymes as well. researchgate.net

| Compound Class | Mechanism of Action | Research Highlight |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-Lipoxygenase (5-LOX) Inhibition | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent anti-inflammatory agent through direct inhibition of the 5-LOX enzyme. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSYNTBUANJWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-(4-Bromophenyl)-1,3-thiazol-5-amine Core

The formation of the thiazole (B1198619) ring is the cornerstone of synthesizing this compound. Various classical and modern synthetic strategies can be employed, each with its own set of advantages and adaptations required to achieve the desired substitution pattern.

Cyclization Reactions for 1,3-Thiazole Ring Formation

The creation of the 1,3-thiazole heterocycle is typically achieved through the reaction of two key fragments that provide the requisite carbon, nitrogen, and sulfur atoms. The choice of starting materials and reaction conditions dictates the final substitution on the thiazole ring.

The Hantzsch thiazole synthesis, a venerable and widely utilized method, traditionally involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of a 4-aryl thiazole such as the target compound, a key starting material would be a 2-halo-1-(4-bromophenyl)ethanone. While the classic Hantzsch reaction typically yields thiazoles with substituents at the 2 and 4 positions, adaptations are necessary to introduce an amino group at the 5-position.

A plausible adaptation for the synthesis of this compound would involve the use of a thioamide that can facilitate the introduction of the 5-amino group. However, the standard Hantzsch synthesis is more commonly employed for the synthesis of 2-aminothiazoles when thiourea (B124793) is used as the thioamide component. nih.gov Direct synthesis of a 5-aminothiazole via a Hantzsch-type reaction is less common and would require specialized starting materials where the future 5-amino group is already incorporated into one of the precursors in a masked or direct form.

Table 1: Key Reactants in Hantzsch-Type Synthesis for 4-Aryl Thiazoles

| Reactant Type | Specific Example for 4-(4-Bromophenyl) Moiety | Resulting Thiazole Feature |

| α-Haloketone | 2-Bromo-1-(4-bromophenyl)ethanone | 4-(4-Bromophenyl) substituent |

| Thioamide | Thiourea | 2-Amino substituent |

| Thioamide | Substituted Thioamides | Varied 2-substituents |

The Cook-Heilbron synthesis is a more direct and highly relevant method for the preparation of 5-aminothiazoles. wikipedia.org This reaction typically involves the condensation of an α-aminonitrile with a source of carbon and sulfur, such as carbon disulfide, dithioacids, or isothiocyanates, under mild conditions. wikipedia.orgnih.gov

To synthesize this compound via this route, the key precursor would be 2-amino-2-(4-bromophenyl)acetonitrile. The reaction of this α-aminonitrile with carbon disulfide would, after tautomerization, yield the desired 5-aminothiazole. The 4-bromophenyl group is introduced directly from the α-aminonitrile precursor. wikipedia.org This method is particularly advantageous as it directly installs the amino group at the desired 5-position of the thiazole ring. wikipedia.orgscholaris.ca

Table 2: Components for Cook-Heilbron Synthesis of this compound

| Reactant | Role in Synthesis |

| 2-Amino-2-(4-bromophenyl)acetonitrile | Provides the C4, C5, N3 atoms and the 4-(4-bromophenyl) substituent |

| Carbon Disulfide (CS₂) | Provides the C2 and S1 atoms |

The reaction of thioamides or thioureas with various halogenated precursors remains a cornerstone of thiazole synthesis. As mentioned in the context of the Hantzsch synthesis, reacting a thioamide with an α-haloketone is a common approach. For instance, the reaction of a substituted thioamide with 2-bromo-1-(4-bromophenyl)ethanone would lead to a 2,4-disubstituted thiazole.

Specifically, the synthesis of the closely related isomer, 4-(4-bromophenyl)thiazol-2-amine, has been reported through the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst like iodine. nih.gov This reaction proceeds via the in-situ formation of the α-haloacetophenone. While this directly yields the 2-amino isomer, modifications to the thioamide component or the reaction pathway would be necessary to direct the amino group to the 5-position.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazoles in a one-pot fashion. ijcce.ac.irnih.gov These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.

A potential multi-component strategy for the synthesis of this compound could involve the reaction of 4-bromobenzaldehyde (B125591), an amine, a cyanide source (like sodium cyanide), and a sulfur source. While specific MCRs for this exact compound are not extensively documented, the principles of MCRs suggest that a convergent synthesis could be designed. For example, a one-pot reaction of an aldehyde, an aminonitrile, and a sulfur-containing reagent could potentially lead to the desired 5-aminothiazole structure. researchgate.net

Synthesis of 4-(4-Bromophenyl) Building Blocks

The successful synthesis of this compound is critically dependent on the availability of key precursors bearing the 4-bromophenyl moiety.

One such essential building block is 2-bromo-1-(4-bromophenyl)ethanone . This α-haloketone is a primary reactant in the Hantzsch synthesis. Its preparation typically involves the bromination of 4-bromoacetophenone. This can be achieved using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide. youtube.comgoogle.com

Another crucial precursor, particularly for the Cook-Heilbron synthesis, is 2-amino-2-(4-bromophenyl)acetonitrile . This α-aminonitrile can be synthesized from 4-bromobenzaldehyde through the Strecker synthesis. This involves the reaction of 4-bromobenzaldehyde with a cyanide source (e.g., sodium cyanide) and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride). The resulting α-aminonitrile is the direct precursor needed to form the 5-aminothiazole ring with the desired 4-(4-bromophenyl) substituent.

The synthesis of 4-bromobenzaldehyde itself can be accomplished through the oxidation of 4-bromotoluene. prepchem.com

Derivatization and Functionalization of this compound

The functionalization of this compound can be systematically approached by targeting its distinct chemical functionalities. This allows for the tailored synthesis of derivatives with potentially enhanced biological activities or specific physicochemical properties.

The C5-amino group is a key site for derivatization, readily undergoing reactions typical of primary aromatic amines. These transformations are crucial for exploring the structure-activity relationships of this class of compounds.

Acylation and Sulfonylation: The amino group can be acylated using various acylating agents such as acid chlorides and anhydrides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetylated product. Similarly, benzoylation can be achieved using benzoyl chloride, and chloroacetylation with chloroacetyl chloride in the presence of a suitable base. mdpi.comnih.gov These reactions introduce an amide linkage, which can alter the electronic properties and steric bulk around the thiazole core.

Formation of Schiff Bases: Condensation of the C5-amino group with various aromatic and heterocyclic aldehydes leads to the formation of Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. The resulting imine linkage extends the conjugation of the system and provides a platform for further chemical modifications. nih.gov

Alkylation: While less commonly reported for the C5-amino group compared to the 2-amino position in thiazoles, alkylation could potentially be achieved using alkyl halides under appropriate basic conditions. This would lead to the formation of secondary or tertiary amines at the C5 position.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, heated on a water bath | N-acetylamino derivative | mdpi.comnih.gov |

| Benzoylation | Benzoyl chloride, pyridine (B92270), room temperature | N-benzoylamino derivative | mdpi.com |

| Chloroacetylation | Chloroacetyl chloride, DMF, triethylamine | N-chloroacetylamino derivative | mdpi.com |

| Schiff Base Formation | Aromatic/heterocyclic aldehydes, NaOH, ethanol/water | Chalcone-imine derivatives | nih.gov |

While the C5 position is occupied by the amino group, the C2 and C4 positions of the thiazole ring can also be targets for modification, although these are generally less reactive towards electrophilic substitution.

The C2 position of the thiazole ring is the most electron-deficient and is thus susceptible to nucleophilic attack, particularly if a suitable leaving group is present. pharmaguideline.com Deprotonation at C2 can also be achieved using strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com

The C4 position is generally less reactive than C2 and C5. However, the presence of the 4-bromophenyl group already at this position limits the scope for further substitution at C4. Any modifications would likely involve transformations of this existing substituent rather than direct substitution on the thiazole ring at this position.

The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the para-position of the phenyl ring. The choice of catalyst, base, and solvent is crucial for achieving high yields. nih.gov

Heck Reaction: The Heck reaction couples the bromophenyl moiety with an alkene in the presence of a palladium catalyst and a base. nih.gov This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. nih.gov This introduces an alkynyl substituent, which can serve as a precursor for further transformations.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Biaryl derivative | mdpi.com |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrenyl derivative | beilstein-archives.orgresearchgate.net |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | Alkynyl derivative | beilstein-archives.org |

General Reactivity Patterns of 4-Aryl-1,3-thiazoles Relevant to this compound

The reactivity of the this compound core is governed by the electronic properties of the thiazole ring, which is influenced by the substituents at the C4 and C5 positions.

In the thiazole ring, the C5 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.com However, in the case of this compound, the C5 position is already substituted with a strongly activating amino group. This amino group will direct further electrophilic substitution, but the position of attack will depend on the reaction conditions and the nature of the electrophile. The C2 position is the most electron-deficient, making it the least likely site for electrophilic substitution. pharmaguideline.com

The presence of the electron-donating amino group at C5 would further activate the ring towards electrophilic attack, potentially at the C2 position, although this is generally disfavored. It is more likely that electrophilic attack would occur on the C5-amino group itself, as seen in acylation and sulfonylation reactions.

Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group. The C2 position is the most electron-deficient and therefore the most probable site for nucleophilic attack. pharmaguideline.comnih.gov If a halogen or other suitable leaving group were present at the C2 position, it could be displaced by a nucleophile. In the parent compound, this compound, there are no inherent leaving groups on the thiazole ring, making direct nucleophilic substitution on the ring unlikely without prior modification. However, nucleophilic substitution can occur on derivatives, for example, displacement of the chlorine atom in an N-chloroacetylated derivative of the C5-amino group. nih.gov

Protonation and Basicity Considerations

The structure of this compound presents two primary sites susceptible to protonation: the exocyclic amino group at the C5 position and the endocyclic nitrogen atom at the N3 position of the thiazole ring. The basicity and the preferred site of protonation are influenced by the electronic effects of the thiazole ring and its substituents.

In related aminothiazole systems, such as 2-aminothiazoles, protonation is generally observed to occur at the endocyclic ring nitrogen. rsc.org This preference is attributed to the formation of a more stable, resonance-delocalized cation. A similar outcome is anticipated for the 5-amino isomer. Protonation at N3 would allow the positive charge to be delocalized across the heterocyclic system, a state that is energetically more favorable than localizing the charge on the exocyclic nitrogen. The pKa value for the parent 2-aminothiazole (B372263) is reported as 5.39, providing a general benchmark for the basicity of this class of compounds. organicchemistrydata.orgchemicalbook.com The specific basicity of the 4-(4-bromophenyl) derivative would be further modulated by the electronic influence of the aryl substituent.

| Potential Protonation Site | Description | Expected Outcome | Supporting Rationale |

|---|---|---|---|

| Endocyclic N3 Atom | The sp²-hybridized nitrogen atom within the thiazole ring. | Favored site of protonation. | Forms a resonance-stabilized thiazolium cation, which is energetically favorable. rsc.org |

| Exocyclic 5-Amino Group | The primary amino group attached to the C5 position of the thiazole ring. | Less favored site of protonation. | Protonation would localize the positive charge on the exocyclic nitrogen, offering less stability compared to the delocalized thiazolium ion. |

Deprotonation and Anionic Intermediates

The generation of an anionic intermediate from this compound involves the removal of a proton from the exocyclic amino group. This transformation requires the use of a very strong base, as the N-H protons of an aromatic amine are not highly acidic. Reagents such as organolithium compounds (e.g., n-butyllithium) are typically necessary to achieve such deprotonation. nih.gov

The resulting species would be a potent nucleophilic amide anion. This anionic intermediate could then be utilized in subsequent reactions with various electrophiles. However, attempts to use deprotonated aminothiazoles in certain reactions, such as epoxide openings, have been met with limited success, suggesting that the reactivity of these anions can be complex. nih.gov The literature specifically detailing the generation and synthetic applications of the anionic form of this compound is not extensive.

| Reaction | Required Reagent | Product | Significance |

|---|---|---|---|

| N-Deprotonation | Strong base (e.g., n-BuLi) | Amide Anion | Creates a potent nitrogen-centered nucleophile for subsequent C-N bond formation. nih.gov |

Condensation and Alkylation Reactions

The exocyclic amino group of this compound is the primary site for condensation and alkylation reactions, behaving similarly to other aromatic amines.

Condensation Reactions: The 5-amino group can readily react with carbonyl compounds. With aldehydes and ketones, it undergoes condensation to form the corresponding Schiff bases (imines). nih.govnih.gov Furthermore, it can react with acylating agents such as acyl chlorides or anhydrides to yield stable N-acylated amide derivatives. nih.govnih.gov This reactivity is fundamental for elaborating the core structure and is a common strategy in the synthesis of more complex derivatives. The aminothiazole moiety can also serve as a key component in various multicomponent reactions to construct larger, more complex heterocyclic systems. nih.govsciforum.net

Alkylation Reactions: Alkylation of aminothiazoles can be complex, as it may occur at either the exocyclic amino nitrogen or the endocyclic ring nitrogen. acs.org The outcome is highly dependent on the reaction conditions.

N3-Alkylation: In the absence of a strong base, the reaction with an alkyl halide typically occurs at the more nucleophilic ring nitrogen (N3). This results in the formation of a 3-alkyl-5-aminothiazolium salt, which exists in equilibrium with its imino tautomer. acs.org

N5-Alkylation: To achieve selective alkylation at the exocyclic 5-amino group, prior deprotonation with a strong base (e.g., lithium amide) is generally required to form the more nucleophilic amide anion. acs.org This anion then reacts with the alkylating agent to furnish the N-alkylated product.

| Reaction Type | Reactant | General Conditions | Product Type |

|---|---|---|---|

| Condensation (Imine Formation) | Aldehyde or Ketone (R-CHO or R₂C=O) | Acid or base catalysis, often with dehydration | Schiff Base (Imine) nih.govnih.gov |

| Condensation (Amide Formation) | Acyl Chloride or Anhydride (R-COCl) | Base (e.g., pyridine, triethylamine) | N-Acyl Amide nih.govnih.gov |

| Alkylation (Endocyclic) | Alkyl Halide (R-X) | Neutral or slightly acidic conditions | 3-Alkyl-5-aminothiazolium Salt acs.org |

| Alkylation (Exocyclic) | Alkyl Halide (R-X) | Presence of a strong base (e.g., LiNH₂) | 5-(Alkylamino)-thiazole Derivative acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H-NMR spectrum of 4-(4-Bromophenyl)-1,3-thiazol-5-amine provides key information about the electronic environment of its protons. The signals for the 4-bromophenyl group typically appear as a distinct AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. This pattern manifests as two doublets in the aromatic region of the spectrum. umich.edursc.org Protons ortho to the bromine atom are expected to resonate at a different frequency than those meta to it, with typical chemical shifts observed between δ 7.3 and 8.0 ppm. umich.edursc.org

A significant signal in the spectrum is the singlet corresponding to the proton at the C2 position of the thiazole (B1198619) ring. Based on data from the parent thiazole molecule, the C2 proton is notably deshielded and is expected to appear at a downfield chemical shift, likely above δ 8.0 ppm. chemicalbook.com The amine (NH₂) protons at the C5 position typically present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. nih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| Aromatic CH (ortho to Thiazole) | ~7.8-8.0 | Doublet (d) | Part of the AA'BB' system of the bromophenyl ring. umich.edu |

| Aromatic CH (meta to Thiazole) | ~7.6-7.8 | Doublet (d) | Part of the AA'BB' system of the bromophenyl ring. umich.edu |

| Thiazole C2-H | >8.0 | Singlet (s) | Expected to be downfield due to the electronic nature of the thiazole C2 position. chemicalbook.com |

| Amine NH₂ | Variable (e.g., ~5.0-7.0) | Broad Singlet (br s) | Shift is dependent on solvent, concentration, and temperature. nih.gov |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton of the molecule. For the 4-bromophenyl substituent, four distinct signals are anticipated. The carbon atom directly bonded to the bromine (C-Br) is expected around δ 122 ppm. mdpi.com The two chemically non-equivalent C-H carbons of the phenyl ring typically resonate around δ 131-133 ppm, while the quaternary carbon attached to the thiazole ring appears further downfield. mdpi.com

The carbon atoms of the thiazole ring are observed in a range between approximately δ 110 and 170 ppm. nih.gov The specific shifts for C2, C4, and C5 are influenced by their respective environments—C2 being adjacent to both sulfur and nitrogen, C4 being attached to the bromophenyl group, and C5 bearing the amine group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenyl C-Br (ipso) | ~122-124 | Shielded due to the heavy atom effect of bromine. mdpi.com |

| Phenyl CH (ortho to Thiazole) | ~128-130 | Aromatic methine carbon. |

| Phenyl CH (meta to Thiazole) | ~132-134 | Aromatic methine carbon. mdpi.com |

| Phenyl C-Thiazole (ipso) | ~138-140 | Quaternary aromatic carbon. mdpi.com |

| Thiazole C2, C4, C5 | ~110-170 | The exact assignments require 2D NMR; the range is based on related thiazole structures. nih.gov |

To unambiguously assign the proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are employed.

A ¹H-¹H COSY spectrum would reveal scalar coupling between the adjacent aromatic protons on the bromophenyl ring, confirming their ortho relationship. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C-H signals in both the phenyl and thiazole rings. The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations. It would show correlations between the thiazole C2-H proton and the C4 and C5 carbons, as well as correlations from the aromatic protons to the thiazole C4, thereby confirming the point of attachment between the two ring systems. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the specific functional groups present in the molecule. Data from closely related aminothiazole structures provide a reliable basis for these assignments. nih.govresearchgate.net

The N-H stretching vibrations of the primary amine group are expected as two distinct bands in the region of 3300-3450 cm⁻¹. researchgate.net The aromatic C-H stretching appears as a weaker band above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are found in the 1580-1640 cm⁻¹ region. nih.gov Other significant absorptions include the C-N stretching band around 1265 cm⁻¹ and vibrations associated with the C-S bond of the thiazole ring at lower wavenumbers. nih.gov The presence of the C-Br bond is confirmed by a characteristic absorption in the far-infrared region, typically around 660 cm⁻¹. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300-3450 | Primary Amine (-NH₂) researchgate.net |

| Aromatic C-H Stretch | ~3110 | Phenyl Ring nih.gov |

| C=N / C=C Stretch | 1580-1640 | Thiazole / Phenyl Rings nih.gov |

| C-N Stretch | ~1265 | Aryl-Amine / Thiazole Ring nih.gov |

| C-S Stretch | ~725 | Thiazole Ring nih.gov |

| C-Br Stretch | ~666 | Bromo-Phenyl Group nih.gov |

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in a Raman spectrum. For this compound, Raman analysis would be particularly useful for observing the symmetric stretching vibration of the phenyl ring and the vibrations of the C-S and C-Br bonds, which can be weak in the IR spectrum. This dual-spectroscopic approach ensures a more complete vibrational assignment and a higher degree of confidence in the structural characterization.

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₇BrN₂S, the expected monoisotopic mass is approximately 253.95 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition and distinguishing it from other potential compounds with the same nominal mass.

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the analysis of related structures such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide and other thiazole derivatives. researchgate.net The presence of bromine is typically indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion (M⁺) would likely proceed through several key pathways:

Cleavage of the thiazole ring: This is a common fragmentation pathway for thiazole-containing compounds, leading to the formation of smaller, stable fragments.

Loss of the amino group: Fragmentation involving the elimination of the -NH₂ group or related species.

Fragmentation of the bromophenyl ring: This could involve the loss of a bromine radical or the entire bromophenyl moiety.

A hypothetical fragmentation pattern could involve the initial loss of HCN from the thiazole ring, followed by cleavage of the C-C bond connecting the two rings. The resulting fragments would provide definitive evidence for the presence of both the 4-bromophenyl and the aminothiazole substructures within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions.

The n → π* transitions, which are typically weaker, may be observed as a shoulder on the main absorption bands or may be obscured by the more intense π → π* transitions. Theoretical calculations, such as those based on Density Functional Theory (DFT), could further elucidate the nature of these electronic transitions and predict the absorption wavelengths. dergipark.org.tr

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported, extensive crystallographic data exists for closely related 4-(4-bromophenyl)thiazole (B159989) derivatives. cardiff.ac.ukresearchgate.netresearchgate.net This data provides a strong basis for understanding the likely solid-state structure, molecular conformation, and intermolecular interactions of the title compound.

X-ray crystallography allows for the precise measurement of atomic positions within a crystal lattice, from which bond lengths, bond angles, and dihedral angles can be determined. In related structures, the bond lengths within the thiazole and phenyl rings are consistent with their aromatic character. For instance, the C-S and C-N bond lengths in the thiazole ring are intermediate between single and double bonds. The C-Br bond length is typically around 1.90 Å.

The following table presents representative bond lengths and angles from a related 4-(4-bromophenyl)thiazole derivative, which are expected to be similar in this compound.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-S (thiazole) | ~1.72 | C-S-C (thiazole) | ~90 |

| C-N (thiazole) | ~1.37 | C-N-C (thiazole) | ~110 |

| C=N (thiazole) | ~1.31 | N-C-S (thiazole) | ~115 |

The conformation of the molecule is largely defined by the dihedral angle between the planes of the thiazole and the 4-bromophenyl rings. In many crystalline derivatives, these two rings are not coplanar. The degree of twist is influenced by the steric hindrance of substituents and the nature of intermolecular interactions in the crystal packing. The dihedral angle can significantly impact the electronic properties of the molecule by affecting the extent of π-conjugation between the two ring systems.

The presence of the amino group in this compound introduces the potential for strong intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These N-H···N hydrogen bonds are expected to play a significant role in the crystal packing, potentially forming chains or sheets of molecules.

The following table summarizes the types of intermolecular interactions that are anticipated in the crystal structure of this compound, based on data from related compounds. tandfonline.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H (amino) | N (thiazole) | ~2.9 - 3.2 |

| π-π Stacking | Phenyl/Thiazole Ring | Phenyl/Thiazole Ring | ~3.3 - 3.8 |

| Halogen Bonding | C-Br | N/S/O | ~3.0 - 3.5 |

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other electronic properties with high accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-Bromophenyl)-1,3-thiazol-5-amine, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be performed to find its lowest energy structure. researchgate.netresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. The planarity between the thiazole (B1198619) and phenyl rings is a key determinant of its electronic conjugation. Energetic profiles can be further explored by calculating the energies of different rotational isomers (conformers) to identify the global minimum energy structure and understand the molecule's flexibility. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data based on Analogous Structures) This table presents hypothetical yet realistic values based on DFT studies of similar thiazole-containing compounds. Actual experimental or calculated values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-S (thiazole) | 1.73 |

| C=N (thiazole) | 1.32 | |

| C-C (inter-ring) | 1.48 | |

| C-Br (phenyl) | 1.91 | |

| C-N (amine) | 1.38 | |

| Bond Angles (°) | C-S-C (thiazole) | 90.5 |

| C-N=C (thiazole) | 115.0 | |

| Thiazole-Phenyl | 121.0 |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital Theory (FMOT) is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, this gap is influenced by substituents; electron-withdrawing groups can lower the gap, increasing reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the amine group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential.

Table 2: Predicted Frontier Molecular Orbital Properties (Representative Data) This table presents hypothetical yet realistic values based on DFT studies of similar thiazole-containing compounds.

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.15 | Electron-donating ability |

| LUMO Energy | -1.55 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.60 | Chemical reactivity and stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of bonds. researchgate.netmdpi.com

For this compound, key predicted vibrations would include the N-H stretching of the amine group, C=N and C-S stretching within the thiazole ring, and the characteristic C-Br stretch of the phenyl group. nih.gov Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity) with experimental data provides strong validation of the computed molecular structure. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments (Representative Data) This table presents hypothetical yet realistic values based on spectroscopic and computational studies of related 4-(4-bromophenyl)thiazole (B159989) structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3450 - 3300 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C=N Stretch (thiazole) | ~1630 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-N Stretch | ~1265 |

| C-S Stretch (thiazole) | ~725 |

| C-Br Stretch | ~665 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited state properties of molecules. It is particularly effective for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

A TD-DFT analysis of this compound would yield the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., π→π* or n→π). This information helps to understand the molecule's photophysical properties and interpret its experimental UV-Vis spectrum. The analysis would likely reveal intense π→π transitions associated with the conjugated system formed by the phenyl and thiazole rings. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of drug discovery for predicting ligand-protein interactions and elucidating mechanisms of action.

In these studies, the thiazole scaffold consistently participates in key interactions within the protein's active site. Common interactions include:

Hydrogen Bonding: The amine group and the thiazole nitrogen are often involved in forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, glutamine).

Hydrophobic Interactions: The bromophenyl ring typically engages in hydrophobic or π-π stacking interactions with nonpolar and aromatic residues (e.g., phenylalanine, tyrosine, leucine).

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Docking studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown good binding scores against targets like Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JIJ) and human estrogen receptor (PDB ID: 3ERT), suggesting potential antimicrobial and anticancer activities. nih.govresearchgate.net The analysis reveals which amino acids are critical for binding and provides a rationale for the observed biological activity, guiding the design of more potent analogues.

Table 4: Molecular Docking Interaction Data for the Analogous 4-(4-Bromophenyl)-thiazol-2-amine Scaffold This table summarizes findings from published docking studies on the 2-amino isomer, which serve as a model for the potential interactions of the 5-amino isomer.

| Protein Target (PDB ID) | Potential Activity | Key Interacting Residues | Type of Interaction | Reference |

| S. aureus Tyrosyl-tRNA Synthetase (1JIJ) | Antibacterial | HIS48, GLY36, ASP78 | Hydrogen Bonding, Hydrophobic | nih.govresearchgate.net |

| Human Estrogen Receptor (3ERT) | Anticancer (Breast) | LEU387, ARG394, GLU353 | Hydrophobic, Hydrogen Bonding | nih.govresearchgate.net |

| Fungal Lanosterol 14α-demethylase (4WMZ) | Antifungal | TYR132, HIS310, SER378 | Hydrogen Bonding, π-π Stacking | nih.govresearchgate.net |

Assessment of Binding Affinities and Scoring Functions

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to a protein target. nih.govresearchgate.net This technique employs scoring functions to estimate the binding free energy, typically expressed in kcal/mol, where a more negative score indicates a stronger binding affinity. researchgate.net

In studies involving derivatives of the structurally similar 4-(4-bromophenyl)-thiazol-2-amine, molecular docking has been used to evaluate their potential as antimicrobial and anticancer agents. nih.govresearchgate.net These analyses revealed that specific derivatives displayed good docking scores within the binding pockets of various protein targets, suggesting favorable binding affinities. nih.govnih.gov For instance, docking studies against targets like Staphylococcus aureus DNA gyrase B (PDB ID: 4URM), Escherichia coli DNA gyrase B (PDB ID: 1KZN), and human estrogen receptor alpha (PDB ID: 3ERT) have been performed to rationalize the observed biological activities of these thiazole analogs. researchgate.net

The table below summarizes representative docking scores for various 4-(4-bromophenyl)-thiazol-2-amine derivatives against different protein targets, illustrating how scoring functions are used to rank potential inhibitors.

| Compound Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | S. aureus DNA Gyrase B (1JIJ) | -7.92 | nih.govresearchgate.net |

| N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | S. aureus DNA Gyrase B (1JIJ) | -7.88 | nih.govresearchgate.net |

| N-(4-Nitrobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | S. aureus DNA Gyrase B (1JIJ) | -7.85 | nih.govresearchgate.net |

| N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Human Estrogen Receptor (3ERT) | -10.32 | nih.govresearchgate.net |

| N-(4-Hydroxy-3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | Human Estrogen Receptor (3ERT) | -10.05 | nih.govresearchgate.net |

Identification of Key Interacting Residues and Interaction Types

Beyond predicting binding energy, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. Identifying the key amino acid residues involved in these interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. tandfonline.com

For derivatives of 4-(4-bromophenyl)-thiazol-2-amine, docking analyses have successfully identified critical interactions. For example, against bacterial DNA gyrase, certain derivatives were shown to form hydrogen bonds with key residues such as Tyr36 and Asp177. nih.gov These interactions are often homologous to those formed by standard inhibitors, providing confidence in the predicted binding mode. nih.gov Hydrophobic interactions with residues also play a significant role in anchoring the ligand within the binding pocket.

The following table details the key interacting residues and the types of interactions observed for a representative thiazole derivative.

| Compound Derivative | Target Protein (PDB ID) | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | S. aureus DNA Gyrase B (1JIJ) | Tyr36, Asp177 | Hydrogen Bond | nih.gov |

| Val178, Ile180 | Hydrophobic | |||

| Thiazole-chalcone hybrid | DNA Gyrase B (6J90) | Asp81, Gly85 | Hydrogen Bond | nih.gov |

| Ile86, Pro87, Ile102 | Hydrophobic |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.govnih.gov

Conformational Stability and Dynamics of Ligand-Protein Complexes

MD simulations are performed to validate the binding modes predicted by docking and to evaluate the conformational stability of the ligand-protein complex. nih.gov A simulation tracks the atomic motions of the system over a set period (e.g., 100 nanoseconds), providing insights into how the ligand settles into the binding pocket and whether the key interactions are maintained. nih.govphyschemres.org For a ligand to be an effective inhibitor, its complex with the target protein must remain stable. nih.gov Studies on various thiazole derivatives have used MD simulations to confirm that the ligand remains stably bound in the active site, with only minor conformational adjustments, thus validating the docking results. nih.govphyschemres.org

Analysis of Dynamic Structural Parameters (RMSD, RMSF, RoG, SASA)

The trajectories generated by MD simulations are analyzed using several structural parameters to quantify the stability and dynamics of the system. nih.gov

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A low and stable RMSD value (e.g., fluctuating around 1-3 Å) indicates that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. nih.govresearchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. researchgate.netajchem-a.com Higher RMSF values in loop regions are common, while low fluctuations in the active site residues suggest a stable binding interaction with the ligand. nih.gov

Radius of Gyration (RoG): RoG measures the compactness of the protein structure. A stable RoG value over time suggests that the protein is not undergoing significant unfolding or conformational changes upon ligand binding, indicating a stable complex. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the protein that is accessible to the solvent. ajchem-a.com Changes in SASA can indicate conformational shifts or how the ligand binding might alter the protein's exposure to its environment.

| Parameter | Indication of Stability | Reference |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Low and stable values (e.g., < 3 Å) over time suggest the system has reached equilibrium. | nih.govresearchgate.net |

| RMSF (Root-Mean-Square Fluctuation) | Minimal fluctuations in active site residues indicate stable ligand-residue interactions. | nih.govajchem-a.com |

| RoG (Radius of Gyration) | A constant value indicates the protein's overall structure and compactness are maintained. | researchgate.net |

| SASA (Solvent Accessible Surface Area) | Consistent values suggest no major conformational changes that would alter solvent exposure. | ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models based on Structural Descriptors

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR), to create an equation that correlates these descriptors with the observed biological activity (e.g., pIC50). researchgate.net These descriptors can be categorized as electronic, steric, hydrophobic, or topological. researchgate.net

Numerous QSAR studies have been successfully conducted on aminothiazole and other thiazole derivatives to predict their activity as anticancer or antimicrobial agents. tandfonline.comnih.govresearchgate.net For example, a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors identified key descriptors that influence their inhibitory activity. nih.gov The statistical quality of a QSAR model is paramount and is assessed using several metrics:

R² (Coefficient of determination): Indicates how well the model fits the training data. researchgate.net

q² or R²cv (Cross-validation coefficient): Measures the internal predictive ability of the model.

R²pred (External validation coefficient): Assesses the model's ability to predict the activity of an external set of test compounds. researchgate.net

A robust and predictive QSAR model can be used to forecast the biological activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov

| Thiazole Derivative Series | Target/Activity | Statistical Parameters | Reference |

|---|---|---|---|

| Aminothiazole Derivatives | Aurora A Kinase Inhibition | R² = 0.828, q² = 0.771 | nih.gov |

| 2-Aminothiazoles | Anticancer (Hec1/Nek2 Inhibition) | R² = 0.8436, Q²(LOO) = 0.7965, R²ext = 0.6308 | tandfonline.comnih.gov |

| Aryl Thiazole Derivatives | Antimicrobial (G+ Inhibition) | R² = 0.9521, q² = 0.8619 | researchgate.net |

| Thiazole Derivatives | PIN1 Inhibition | R² = 0.76, R²cv = 0.63, R²test = 0.78 | researchgate.net |

Correlation of Molecular Descriptors with Observed Properties

There is no available published research that specifically calculates the molecular descriptors for this compound and correlates them with experimentally observed biological or physicochemical properties. Such an analysis would require quantitative structure-activity relationship (QSAR) studies on a series of related 5-amino-thiazole compounds, which have not been reported in the literature.

In Silico ADME Prediction and Drug-Likeness Assessment

Specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and drug-likeness assessments for this compound are not documented in peer-reviewed studies. While basic properties can be calculated by various software, detailed research findings, including predictions of parameters like human intestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, or conformity to various drug-likeness rules (e.g., Lipinski's Rule of Five), have not been specifically studied and published for this compound.

Due to the strict requirement for scientifically accurate and detailed research findings, and the absence of such data for this compound, it is not possible to generate the requested article content.

Structure Activity Relationship Sar and Mechanistic Insights

Influence of the 4-(4-Bromophenyl) Moiety on Molecular Function

The substituent at the C4 position of the thiazole (B1198619) ring, in this case, the 4-bromophenyl group, plays a pivotal role in modulating the compound's biological profile. Both the halogen atom and the aromatic ring system contribute significantly to its activity.

The bromine atom at the para-position of the phenyl ring is a critical determinant of the molecule's efficacy in various biological contexts. As a halogen, bromine is an electron-withdrawing group, which influences the electronic properties of the entire phenyl ring. This electronic influence can enhance the molecule's ability to participate in specific interactions, such as halogen bonding, with biological macromolecules.

Studies on related thiazole derivatives have consistently shown that the presence of an electron-withdrawing group, such as a bromo or chloro substituent, on the phenyl ring enhances antimicrobial and anticancer activities. mdpi.comnih.gov For instance, research on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that the para-substituted bromo group contributed to potent antibacterial activity. mdpi.com This enhancement is often attributed to the increased lipophilicity and the ability of the bromine atom to form halogen bonds, which are noncovalent interactions between the halogen and a nucleophilic site (like an oxygen or nitrogen atom) in a receptor's binding pocket. This can lead to improved binding affinity and target specificity.

In one study, the substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase both antifungal and antituberculosis activities, highlighting the versatility of this moiety in different therapeutic areas. nih.gov The specific placement at the para-position appears crucial, suggesting that it optimally positions the bromine atom for key interactions within the target's active site.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Compound Series | Substitution at Phenyl Ring (para-position) | Observed Activity Enhancement | Reference |

|---|---|---|---|

| Phenylthiazole Derivatives | -Br | Increased Antifungal & Antituberculosis Activity | nih.gov |

| 4-(Phenyl)-thiazol-2-amine Derivatives | -Br (Electron-withdrawing) | Good Antibacterial Activity | mdpi.com |

| Thiazole Derivatives | -Br, -NO2 (Electron-withdrawing) | Enhanced Antimicrobial Activity | nih.gov |

| Phenylthiazole Antiflavirals | -Cl (Halogen) | Essential for Antiflaviviral Activity | mdpi.com |

The spatial arrangement of the phenyl ring relative to the thiazole scaffold is fundamental to the molecule's ability to fit into a biological target. The orientation is constrained by the single bond connecting it to the thiazole ring, but its preferred conformation will be one that maximizes favorable interactions and minimizes steric hindrance within a binding site.

The substitution pattern on the phenyl ring is a well-established factor in determining biological outcomes. For 4-phenylthiazole (B157171) derivatives, substitution at the para-position is consistently shown to be beneficial for activity. mdpi.comresearchgate.net This suggests that the binding pocket of the target enzyme or receptor can accommodate bulk at this position and may even possess a sub-pocket that favorably interacts with para-substituents. Aromatic substitution at the para-position of the thiazole has been specifically linked to enhanced anticancer activity. mdpi.com

The importance of this substitution pattern was further highlighted in studies of antiflaviviral agents, where the removal of a para-chlorine atom from a phenyl ring attached to a thiazole core resulted in a significant loss of activity. mdpi.com This underscores that the presence of a halogen at this specific location is not merely a minor modification but a crucial feature for molecular recognition by the biological target.

Role of the 1,3-Thiazol-5-amine Scaffold in Activity

The 1,3-thiazol-5-amine core is not merely a passive linker but an active contributor to the compound's biological properties. Its aromaticity, the presence of nitrogen and sulfur heteroatoms, and the reactive amino group at the C5 position are all key features.

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. Its aromatic character, which is greater than that of other azoles like imidazole (B134444) and oxazole (B20620), provides a rigid, planar scaffold that is crucial for presenting substituents in a well-defined spatial orientation. mdpi.com This planarity facilitates stacking interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site.

The primary amino group (-NH2) at the C5 position is a powerful functional group for establishing specific, directional interactions with a biological target. As a primary amine, it can act as a potent hydrogen bond donor through its two hydrogen atoms. This allows it to form strong hydrogen bonds with electronegative atoms (oxygen or nitrogen) found in the side chains of amino acids like aspartate, glutamate, asparagine, or glutamine, or with the peptide backbone of a protein.

This hydrogen-bonding capability is fundamental to molecular recognition, anchoring the ligand within the binding site and contributing significantly to its binding affinity. The C5 position of the thiazole ring is known to be an active site for reactions, indicating its accessibility for molecular interactions. In studies involving electrophilic reactions on related thiazoles, the C5 position was identified as the primary site of reactivity. The presence of the electron-donating amino group further enhances the nucleophilicity of the thiazole ring, potentially modulating its interaction with biological targets.

While 4-(4-Bromophenyl)-1,3-thiazol-5-amine is unsubstituted at the C2 position, understanding the effects of substitutions at this site provides valuable SAR insights. The C2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack. nih.gov

SAR studies on various thiazole derivatives have demonstrated that modifications at the C2 position can dramatically alter biological activity. For example, in the development of antiflaviviral agents, optimization of substituents at the C2 position of a phenylthiazole scaffold was a key strategy that led to the discovery of potent compounds. mdpi.com The introduction of different groups at C2 can influence the molecule's polarity, size, and ability to form additional interactions with a target. Many clinically relevant molecules, such as the 2-aminothiazole (B372263) moiety found in several antibiotics, highlight the importance of substitution at this position for achieving desired pharmacological effects. mdpi.com Therefore, the absence of a substituent at C2 in this compound is a defining structural feature, leaving a hydrogen atom that results in a less sterically hindered and electronically distinct profile compared to C2-substituted analogues.

Table 2: Summary of SAR for the this compound Scaffold

| Molecular Moiety | Structural Feature | Contribution to Molecular Function |

|---|---|---|

| 4-(4-Bromophenyl) | Bromine Atom (para-position) | Electron-withdrawing effect; potential for halogen bonding; enhances lipophilicity and biological activity (antimicrobial, anticancer). |

| Phenyl Ring | Provides a scaffold for optimal positioning of the bromine; participates in hydrophobic and stacking interactions. Para-substitution pattern is critical. | |

| 1,3-Thiazol-5-amine | Thiazole Ring (Aromaticity & Heteroatoms) | Rigid, planar scaffold; N3 atom acts as H-bond acceptor; S atom influences electronics; facilitates pi-pi stacking. |

| C5-Amino Group | Potent hydrogen bond donor, crucial for anchoring in a binding site and ensuring target specificity. | |

| C2-Position (Unsubstituted) | Lack of substituent avoids steric hindrance and defines a specific electronic profile; substitutions at this site in other analogs significantly modulate activity. |

Mechanistic Investigations at the Molecular Level (General Thiazole Scaffolds)

The thiazole ring is a prominent scaffold in medicinal chemistry, known to interact with a variety of biological targets through diverse mechanisms. Investigations into the molecular-level actions of thiazole-containing compounds have revealed specific enzyme inhibition pathways and detailed binding characteristics that explain their biological activity.

Enzyme Inhibition Mechanismsnih.govresearchgate.netnih.gov

Thiazole derivatives have been identified as potent inhibitors of several key enzyme families. The mechanism of inhibition often involves the unique electronic and structural features of the thiazole ring, which allow it to form critical interactions within an enzyme's active site.

One major class of enzymes inhibited by thiazole derivatives is the cholinesterases , including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for regulating neurotransmission. Studies on 2-aminothiazole derivatives have demonstrated significant inhibitory effects on both AChE and BChE. nih.gov For instance, the closely related analog, 2-amino-4-(4-bromophenyl)thiazole, has been identified as a potent inhibitor of both enzymes. nih.govresearchgate.net

Another important target is the family of carbonic anhydrases (CAs), particularly human isoforms hCA I and hCA II. These metalloenzymes play a vital role in physiological processes such as pH regulation and CO2 transport. The inhibition mechanism by thiazole compounds often involves the interaction of the heterocyclic ring with the zinc ion present in the enzyme's active site, disrupting its catalytic activity. nih.govresearchgate.net

Furthermore, thiazole scaffolds have been incorporated into molecules designed to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory pathway. nih.govmetu.edu.tr The mechanism here involves blocking the hydrophobic channel of the COX active site, preventing the substrate from binding. nih.gov Other research has pointed to thiazole derivatives as inhibitors of aromatase and protein tyrosine kinase (PTK) , enzymes implicated in cancer progression, indicating the scaffold's broad utility in enzyme-targeted drug design. nih.gov

Molecular Targets and Binding Site Characteristicsnih.govnih.govnih.govsemanticscholar.org

The efficacy of thiazole derivatives as enzyme inhibitors is directly related to their ability to bind with high affinity to specific molecular targets. Molecular docking and computational studies have provided detailed insights into these interactions.

Cholinesterases (AChE and BChE): For cholinesterases, docking studies of 2-aminothiazole derivatives have shown that the thiazole moiety can fit within the active site gorge. The binding is often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues like tryptophan and tyrosine. nih.gov

Carbonic Anhydrases (hCA I and hCA II): In the active site of hCA isoforms, the thiazole ring's nitrogen and sulfur atoms are crucial. They can coordinate with the catalytic Zn(II) ion and form hydrogen bonds with surrounding residues such as histidine and threonine, anchoring the inhibitor in place. nih.gov

Cyclooxygenase (COX-1 and COX-2): The binding of thiazole carboxamide derivatives to COX enzymes is largely driven by hydrophobic interactions. Bulky, lipophilic groups attached to the thiazole scaffold can interact with hydrophobic pockets within the COX active site. For example, a t-butyl group on a thiazole derivative was shown to interact with the hydrophobic channel of the COX active site through van der Waals forces and steric hindrance, leading to potent inhibition. nih.govacs.org

Kinases (PTK and ROCK): Thiazole derivatives also target various kinases. Docking simulations revealed that these compounds can occupy the ATP-binding pocket of enzymes like protein tyrosine kinase and Rho-associated kinase (ROCK). nih.govsemanticscholar.org The interactions typically involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions with other residues in the binding cleft. For ROCK inhibitors, substitutions on the aryl ring at the 4-position of the thiazole, such as a pyridine (B92270) ring, were found to be critical for potency. semanticscholar.org

Comparative SAR Studies with Related Thiazole Derivativesnih.govnih.govmetu.edu.tracs.org

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. Comparative analyses of thiazole derivatives have elucidated how specific structural modifications influence their inhibitory activity against various enzymes.

For inhibitors of cholinesterases and carbonic anhydrases, the nature of the substituent at the 4-position of the thiazole ring significantly impacts activity. A study comparing 2-amino-4-arylthiazole derivatives showed that halogen substitutions on the phenyl ring were favorable. As shown in the table below, the 4-bromophenyl derivative was the most effective inhibitor against hCA II, AChE, and BChE, while the 4-chlorophenyl analog showed the highest potency against hCA I. nih.gov

| Compound Substituent (Aryl Group) | hCA I (Ki) | hCA II (Ki) | AChE (Ki) | BChE (Ki) |

|---|---|---|---|---|

| 4-Chlorophenyl | 0.008 | 0.141 | 0.198 | 0.101 |

| 4-Bromophenyl | 0.011 | 0.124 | 0.129 | 0.083 |

| 5,6,7,8-Tetrahydro-2-naphthyl | 0.015 | 0.203 | 0.311 | 0.215 |

In the context of COX inhibition, SAR studies on thiazole carboxamide derivatives revealed the importance of lipophilicity. A derivative featuring a lipophilic t-butyl group was found to be the most potent inhibitor of both COX-1 and COX-2 when compared to analogs with more hydrophilic methoxy (B1213986) groups. nih.govacs.org This suggests that large, hydrophobic moieties enhance binding within the nonpolar active site of COX enzymes. Conversely, another study found that a bulky trimethoxy group on the phenyl ring led to high selectivity for COX-2 over COX-1, as the larger group could not bind as effectively to the more constricted active site of COX-1. metu.edu.tr

| Compound ID | Key Substituent | COX-1 (IC50) | COX-2 (IC50) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| 2a | Dimethoxy | 2.65 | 0.958 | 2.77 |

| 2b | t-Butyl | 0.239 | 0.191 | 1.25 |

| 2j | Dimethoxy | 1.443 | 0.957 | 1.51 |

| Celecoxib (Control) | - | 0.048 | 0.002 | 24.0 |

These comparative studies underscore that the biological activity of the thiazole scaffold can be finely tuned by modifying its substituents. The choice of substituent can dramatically alter not only the potency but also the selectivity of the compound for a specific enzyme isoform or target, which is a guiding principle in the development of targeted therapeutics.

Applications in Chemical Research and Development

Role as a Synthetic Intermediate in Organic Chemistry